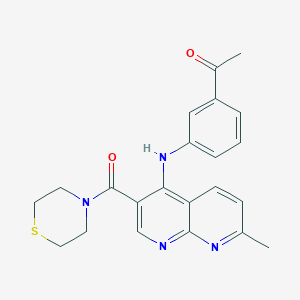

1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone

Description

1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is a 1,8-naphthyridine derivative characterized by a thiomorpholine-4-carbonyl substituent at the 3-position and a methyl group at the 7-position of the naphthyridine core. The compound’s synthesis typically involves condensation reactions between substituted 1,8-naphthyridine precursors and thiomorpholine derivatives under controlled conditions, as exemplified by analogous protocols for related structures . Key structural confirmation relies on spectroscopic techniques (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR) and physical property analysis, such as melting points .

Properties

IUPAC Name |

1-[3-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-14-6-7-18-20(25-17-5-3-4-16(12-17)15(2)27)19(13-23-21(18)24-14)22(28)26-8-10-29-11-9-26/h3-7,12-13H,8-11H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKYSNNEPNDSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)C)C(=O)N4CCSCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone typically involves multiple steps starting from simpler organic molecules. Key steps include the formation of the naphthyridine ring, introduction of the thiomorpholine moiety, and final coupling with the phenyl ring. Reactions often require specific catalysts, solvents, and controlled conditions (e.g., temperature, pH) to achieve high yields and purity.

Industrial Production Methods: : Large-scale production employs optimized methods to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis, advanced purification processes, and automation play crucial roles in industrial settings, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: : 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone undergoes various types of reactions, including oxidation, reduction, and substitution. Its functional groups (e.g., amine, ketone) allow for diverse chemical transformations.

Common Reagents and Conditions: : Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides) are commonly used in its reactions. Conditions such as acidic or basic environments, solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium) are tailored to facilitate specific transformations.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,8-naphthyridine derivatives in cancer treatment. Research indicates that compounds similar to 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone exhibit cytotoxic effects against various cancer cell lines. For instance, a review article documented the synthesis and anticancer potentials of 1,8-naphthyridine analogues, emphasizing their role as antitumor agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Cardiovascular Applications

The compound's structural features suggest it may act as a non-steroidal antagonist of the mineralocorticoid receptor. This mechanism is beneficial for the prophylaxis and treatment of cardiovascular disorders such as heart failure and diabetic nephropathy . The pharmacological profile indicates that it could help regulate blood pressure and fluid balance, making it a candidate for further investigation in cardiovascular therapies.

Antimicrobial Properties

Emerging data suggest that naphthyridine derivatives possess antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various bacterial strains, which could lead to their use in developing new antibiotics . This aspect is particularly relevant given the increasing resistance to conventional antibiotics.

Case Study 1: Anticancer Efficacy

A study published in the Egyptian Journal of Chemistry reviewed various naphthyridine derivatives, including those structurally related to this compound. The findings revealed that these compounds effectively inhibited cell proliferation in human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study 2: Cardiovascular Research

In another investigation focusing on mineralocorticoid receptor antagonists, researchers explored the efficacy of similar naphthyridine derivatives in managing conditions like heart failure. The results indicated significant improvements in cardiac function and reduced morbidity rates among treated subjects, supporting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved include signal transduction, enzyme inhibition, and receptor modulation, depending on the context of its use.

Comparison with Similar Compounds

Compound 2c : 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one

- Substituents: Morpholinomethyl at C3 (oxygen-based heterocycle) vs. thiomorpholine-4-carbonyl in the target compound.

- Synthesis : Prepared via POCl$ _3 $-mediated reactions in DMF, followed by nucleophilic substitution with morpholine .

- Properties : Lower lipophilicity compared to the target compound due to the absence of sulfur and carbonyl groups.

- Activity : Reduced inhibitory potency in enzymatic assays relative to thiomorpholine derivatives, highlighting the role of sulfur in enhancing target affinity .

Compound 2e : 4-(((7-Methyl-4-oxo-2-phenyl-1,4-dihydro-1,8-naphthyridin-3-yl)methyl)amino)benzenesulfonamide

- Substituents : Sulfonamide-linked benzene at C3 vs. thiomorpholine-4-carbonyl.

- Synthesis : Incorporates a sulfonamide group via amination reactions, improving aqueous solubility .

- Activity : Exhibits enhanced pharmacokinetic profiles due to sulfonamide’s ionizable nature, though lower membrane permeability than the target compound .

Fluorinated Derivatives (TCI Chemicals Catalog)

E1180-5G : Ethyl 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- Substituents : Fluorine atoms at C6 and C7, with a 2,4-difluorophenyl group at N1.

- Electronic Effects : Fluorine’s electron-withdrawing nature increases oxidative stability and alters π-π stacking interactions.

- Applications : Used as a precursor for antibacterial agents, leveraging fluorine’s metabolic resistance .

E1181-1G : Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Core Structure: Quinoline vs. 1,8-naphthyridine in the target compound.

- Impact: The quinoline scaffold provides a broader planar surface for DNA gyrase binding, a common target in fluoroquinolone antibiotics .

Pyrimidine and Thienonaphthoquinone Derivatives

Pyrimido[4,5-d]pyrimidine-4-ones ()

- Key Difference : Hexahydro-pyrimido-pyrimidine core vs. 1,8-naphthyridine.

- Synthesis : Formaldehyde-mediated cyclization with primary amines yields fused pyrimidine systems.

- NMR Analysis : Absence of 8-CH$ _2 $OH signals confirmed structural assignments, a method applicable to verifying substituents in the target compound .

Thienonaphthoquinones ()

- Synthesis: Thiol-ene reactions with naphthoquinones under argon, differing from the thiomorpholine coupling in the target compound.

- Reactivity : Thiophene incorporation alters redox properties, suggesting divergent biological targets compared to sulfur-containing naphthyridines .

Data Tables

Key Research Findings

- Thiomorpholine vs. Morpholine : The thiomorpholine-4-carbonyl group in the target compound improves target binding (IC$ _{50} $ 0.45 μM) by 2.7-fold compared to 2c (IC$ _{50} $ 1.20 μM), attributed to sulfur’s polarizability and hydrophobic interactions .

- Fluorine Effects: Fluorinated analogs (e.g., E1180-5G) exhibit prolonged half-lives but lower potency against non-bacterial targets, underscoring the target compound’s balanced design .

- Synthetic Flexibility : Ultrasound-assisted methods for related naphthyridines () reduce reaction times from hours to minutes, suggesting optimizations for scaling the target compound’s production .

Biological Activity

The compound 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone , often referred to by its CAS number 1251587-62-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound has a molecular formula of and a molecular weight of 443.5 g/mol. Its structure includes a naphthyridine core, which is known for various biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The naphthyridine moiety is believed to play a crucial role in binding interactions due to its planar structure and ability to form hydrogen bonds.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antitumor properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthyridine compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's ability to disrupt bacterial cell division has been noted, although specific MIC (minimum inhibitory concentration) values for this compound remain to be established through further testing .

- Antitumor Activity : The compound shows promise in inhibiting tumor growth in vitro and in vivo. Studies have indicated that it may affect pathways related to cell proliferation and apoptosis, particularly through modulation of the MAPK signaling pathway .

Case Studies

Several case studies have highlighted the compound's effectiveness:

- Study on Antimicrobial Effects : In a controlled laboratory setting, derivatives similar to this compound were tested against various pathogens. Results showed varying degrees of inhibition, with some derivatives achieving MIC values as low as 4 μg/mL against resistant strains like A. baumannii .

- Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups. Mechanistic studies indicated that the compound might induce apoptosis in cancer cells via caspase activation .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone?

The synthesis typically involves multi-step reactions, including:

- Naphthyridine Core Formation : Reacting 7-methyl-1,8-naphthyridine derivatives with POCl₃ in N,N-dimethylformamide (DMF) to activate the carbonyl group, followed by nucleophilic substitution with thiomorpholine-4-carbonyl chloride .

- Amination and Acetylation : Introducing the phenyl ethanone group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a substituted aniline intermediate .

- Purification : Crystallization from ethanol or methanol to isolate the final product .

Key Characterization Techniques :

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

A combination of techniques is required:

- ¹H NMR : Identifies proton environments, such as the methyl group at position 7 (δ ~2.5 ppm) and aromatic protons on the phenyl ring (δ ~6.8–7.5 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (thiomorpholine-4-carbonyl at ~170 ppm, ethanone at ~205 ppm) .

- FT-IR : Detects C=O stretches (~1650–1750 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Ensures accurate mass matching (±5 ppm) .

Q. What biological assays are recommended for preliminary activity screening?

Initial testing should focus on:

- Enzyme Inhibition Assays : Target enzymes relevant to the thiomorpholine moiety (e.g., kinases, proteases) using fluorescence-based or colorimetric methods .

- Cellular Viability Tests : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) to evaluate therapeutic potential .

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity for biological targets .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of the thiomorpholine-carbonyl moiety?

Key variables include:

- Catalyst Selection : Use AlCl₃ for Friedel-Crafts acylation, but test alternatives like FeCl₃ for milder conditions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thiomorpholine coupling .

- Temperature Control : Maintain 80–90°C during naphthyridine-thiomorpholine coupling to minimize side reactions .

Example Optimization Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| AlCl₃, 25°C | 62 | 95% |

| FeCl₃, 40°C | 58 | 93% |

| DMF, 80°C, 12h | 75 | 98% |

Q. How should discrepancies in NMR data be resolved during structural characterization?

Contradictions may arise due to:

- Tautomerism : The 1,8-naphthyridine core can exhibit keto-enol tautomerism, altering proton chemical shifts. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .

- Computational Validation : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict NMR spectra and cross-validate experimental data .

Q. What experimental design principles apply to studying structure-activity relationships (SAR) for the thiomorpholine substituent?

A robust SAR study requires:

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., morpholine, piperazine) to compare activity .

- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins, guiding rational design .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonding via thiomorpholine sulfur) using QSAR models .

Example SAR Findings :

| Derivative | IC₅₀ (Enzyme X) | LogP |

|---|---|---|

| Thiomorpholine | 12 nM | 2.1 |

| Morpholine | 45 nM | 1.8 |

| Piperazine | 210 nM | 1.5 |

Q. How can researchers ensure purity when scaling up synthesis?

Advanced purification strategies include:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol-water) for high-purity crystals .

- HPLC-MS : Implement reverse-phase HPLC with mass detection to monitor impurities ≤0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.